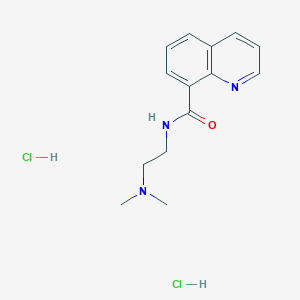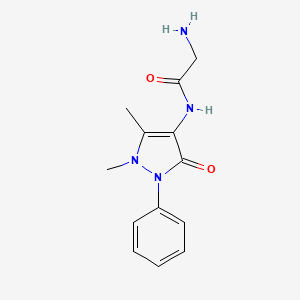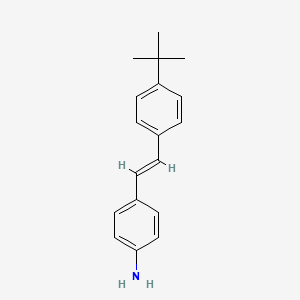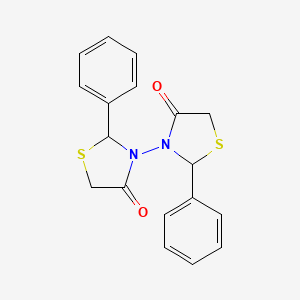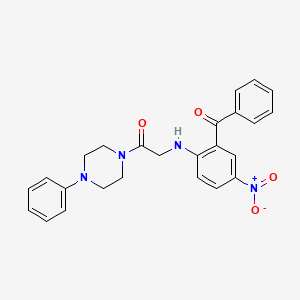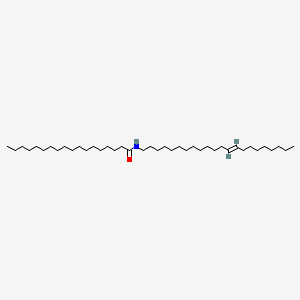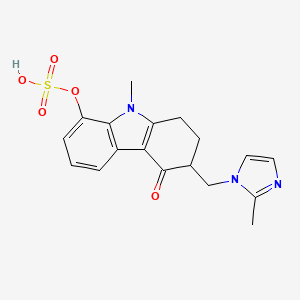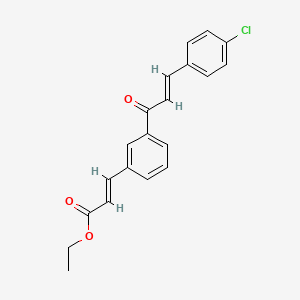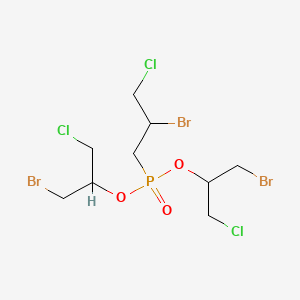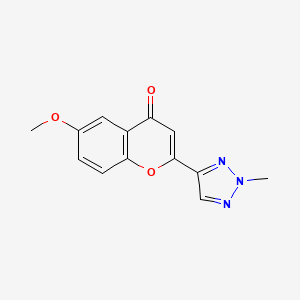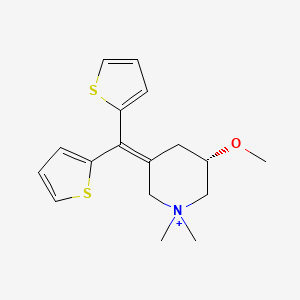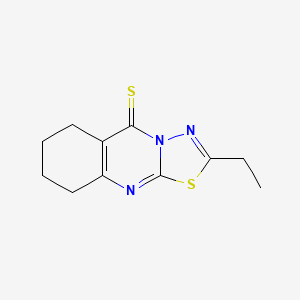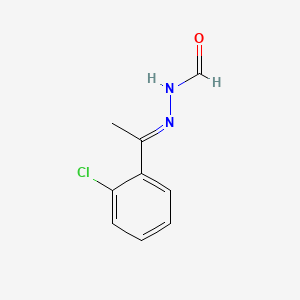
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chlorophenyl group attached to an ethylidene hydrazinecarboxaldehyde moiety. This compound has garnered interest due to its potential reactivity and utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde typically involves the reaction of 2-chlorobenzaldehyde with hydrazine derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. The reaction conditions may vary, but common methods include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde involves its interaction with molecular targets through its reactive functional groups The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(2-Chlorophenyl)ethylideneamino]formamide
- 2-Chlorobenzaldehyde derivatives
Uniqueness
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde is unique due to its specific structure, which combines a chlorophenyl group with an ethylidene hydrazinecarboxaldehyde moiety
Propriétés
Numéro CAS |
133661-90-2 |
|---|---|
Formule moléculaire |
C9H9ClN2O |
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]formamide |
InChI |
InChI=1S/C9H9ClN2O/c1-7(12-11-6-13)8-4-2-3-5-9(8)10/h2-6H,1H3,(H,11,13)/b12-7+ |
Clé InChI |
DFGSJBMADDOJCE-KPKJPENVSA-N |
SMILES isomérique |
C/C(=N\NC=O)/C1=CC=CC=C1Cl |
SMILES canonique |
CC(=NNC=O)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


